(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol
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Overview
Description
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C9H7ClO2S and a molecular weight of 214.67 g/mol . This compound features a furan ring substituted with a chlorine atom at the 2-position and a thiophene ring attached to a methanol group at the 3-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol typically involves the reaction of 2-chlorofuran with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in specific interactions with biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
(2-Chlorofuran-3-yl)methanol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
(Thiophen-2-yl)methanol: Lacks the chlorofuran moiety, which may reduce its potential biological activities.
(2-Chlorofuran-3-yl)(phenyl)methanol: Contains a phenyl ring instead of a thiophene ring, which may alter its chemical and biological properties.
Uniqueness
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is unique due to the presence of both a chlorofuran and a thiophene ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7ClO2S |
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Molecular Weight |
214.67 g/mol |
IUPAC Name |
(2-chlorofuran-3-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C9H7ClO2S/c10-9-6(3-4-12-9)8(11)7-2-1-5-13-7/h1-5,8,11H |
InChI Key |
ZHXDBVRBSWEHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C2=C(OC=C2)Cl)O |
Origin of Product |
United States |
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